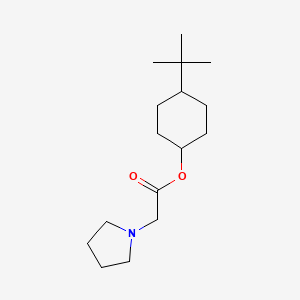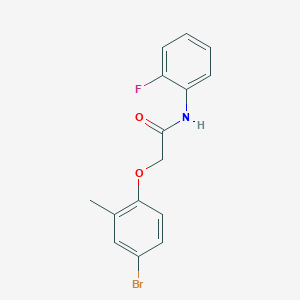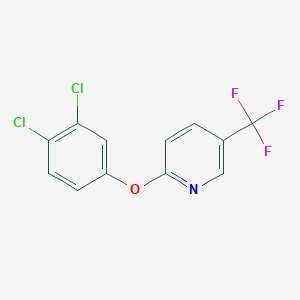
3-(5-chloropyridin-2-yl)-1-(4-sulfamoylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloropyridin-2-yl)-1-(4-sulfamoylphenyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-2-yl)-1-(4-sulfamoylphenyl)thiourea typically involves the reaction of 5-chloropyridine-2-amine with 4-isothiocyanatobenzenesulfonamide. The reaction is usually carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
3-(5-chloropyridin-2-yl)-1-(4-sulfamoylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(5-chloropyridin-2-yl)-1-(4-sulfamoylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 3-(5-chloropyridin-2-yl)-1-(4-sulfamoylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
N-(4-sulfamoylphenyl)thiourea: A compound with a sulfonamide group attached to the phenyl ring.
Uniqueness
3-(5-chloropyridin-2-yl)-1-(4-sulfamoylphenyl)thiourea is unique due to the presence of both a chloropyridinyl and a sulfamoylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2S2/c13-8-1-6-11(15-7-8)17-12(20)16-9-2-4-10(5-3-9)21(14,18)19/h1-7H,(H2,14,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGOBCKDQWBUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=NC=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5788061.png)
![2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5788063.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5788068.png)

![5-[(2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5788078.png)
![3-(2-Bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one](/img/structure/B5788080.png)

![2-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5788092.png)

![N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5788147.png)

![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
